molecular formula C21H17NO3 B12299174 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid CAS No. 5397-55-7

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid

Katalognummer: B12299174
CAS-Nummer: 5397-55-7
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: WBOWCSGYFWATPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is a chemical compound with the molecular formula C21H17NO3 and a molecular weight of 331.36 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a 2-oxo-1,2-diphenylethyl group through an amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with 2-oxo-1,2-diphenylethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
  • This compound derivatives
  • Benzoic acid derivatives with similar structural motifs

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5397-55-7

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid

InChI

InChI=1S/C21H17NO3/c23-20(16-9-5-2-6-10-16)19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21(24)25/h1-14,19,22H,(H,24,25)

InChI-Schlüssel

WBOWCSGYFWATPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.